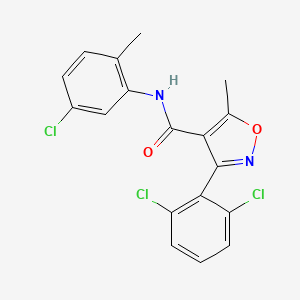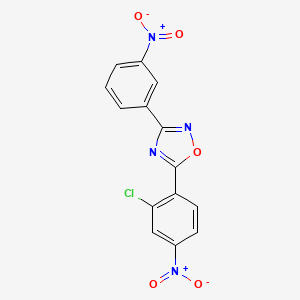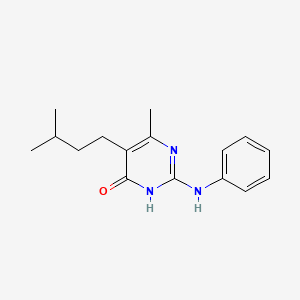![molecular formula C20H23NO3S B6088062 {1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FPPP and is a member of the phenylpiperidine family of compounds. FPPP has been found to have a variety of biochemical and physiological effects, which make it an interesting compound for researchers to study.
Mecanismo De Acción
The mechanism of action of FPPP is not fully understood, but it is believed to involve the modulation of dopamine receptors. FPPP has been shown to act as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This activation leads to an increase in dopamine release, which can have a variety of effects on the central nervous system.
Biochemical and physiological effects:
FPPP has been found to have a variety of biochemical and physiological effects, which make it an interesting compound for researchers to study. FPPP has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. FPPP has also been found to have analgesic effects, which make it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FPPP in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers who are interested in studying the dopamine system and its role in various physiological processes. However, there are also limitations to using FPPP in lab experiments. One of the primary limitations is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on FPPP. One area of interest is the development of new pain medications that are based on the structure of FPPP. Another area of interest is the role of FPPP in addiction and substance abuse. FPPP has been shown to modulate the activity of dopamine receptors, which are involved in addiction and substance abuse. Therefore, further research on the effects of FPPP on these processes could lead to the development of new treatments for addiction.
Métodos De Síntesis
The synthesis of FPPP is a complex process that involves several steps. The first step is the synthesis of 4-(methylthio)phenyl)magnesium bromide, which is then reacted with 3-(2-furyl)propanoyl chloride to form 3-(2-furyl)propanoyl-4-(methylthio)phenylmethanol. This compound is then reacted with piperidine to form {1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone.
Aplicaciones Científicas De Investigación
FPPP has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where FPPP has been found to have a variety of effects on the central nervous system. FPPP has been shown to modulate the activity of dopamine receptors, which are involved in a variety of physiological processes, including motivation, reward, and movement.
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-25-18-9-6-15(7-10-18)20(23)16-4-2-12-21(14-16)19(22)11-8-17-5-3-13-24-17/h3,5-7,9-10,13,16H,2,4,8,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMOSNLVUKCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)

![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
methanone](/img/structure/B6088047.png)


![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)
![5-chloro-2-(ethylthio)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B6088089.png)
![1-(2-pyridinyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6088100.png)